molecular formula C11H12BrNO3S B2999579 5-((2-Bromophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2024100-41-0

5-((2-Bromophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B2999579
CAS No.: 2024100-41-0
M. Wt: 318.19
InChI Key: KPGAWNQFEQWFJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((2-Bromophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane (CAS 2024100-41-0) is a synthetically valuable chemical building block with the molecular formula C11H12BrNO3S and a molecular weight of 318.19 g/mol . This compound features a bridged bicyclic 2-oxa-5-azabicyclo[2.2.1]heptane scaffold, a conformationally restrained structure that is of significant interest in drug discovery for its potential as a bioisostere to flat aromatic rings, which can help improve the pharmacological properties of drug candidates . The incorporation of the 2-bromobenzenesulfonyl group makes this reagent a versatile intermediate for further functionalization, particularly through metal-catalyzed cross-coupling reactions, enabling the exploration of novel chemical space in medicinal chemistry programs. Bicyclic scaffolds like the one in this compound are reoccurring motifs in natural products and are frequently used in the creation of 3D analogues of bioactive compounds . This product is intended for research applications as a key synthetic intermediate and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

5-(2-bromophenyl)sulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3S/c12-10-3-1-2-4-11(10)17(14,15)13-6-9-5-8(13)7-16-9/h1-4,8-9H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGAWNQFEQWFJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)S(=O)(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-Bromophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane typically involves a multi-step process. One common method includes the reaction of 2-bromobenzenesulfonyl chloride with a suitable bicyclic precursor under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-((2-Bromophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonyl group can participate in redox reactions, altering the oxidation state of the compound.

    Cycloaddition Reactions: The bicyclic structure allows for cycloaddition reactions, forming more complex ring systems.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can facilitate halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the sulfonyl group.

    Cycloaddition: Catalysts such as palladium complexes are often employed in cycloaddition reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation reactions can produce sulfone or sulfoxide compounds.

Scientific Research Applications

5-((2-Bromophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-((2-Bromophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key analogs of the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold, highlighting structural variations and reported properties:

Compound Name & Structure Substituent(s) Molecular Weight (g/mol) Key Properties/Activities References
Target Compound : 5-((2-Bromophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane (2-Bromophenyl)sulfonyl 316.97 N/A (hypothesized: enzyme inhibition) -
(±)-68a’: (1-Imidazolyl)(2-oxa-5-azabicyclo[2.2.1]hept-5-yl)methanone Imidazole carbonyl 223.25 Anti-malarial activity (slow-action)
47: (±)-5-(Cyclohexylsulfonyl)-2-(2-oxa-5-azabicyclo[2.2.1]hept-5-yl)-1,3,4-oxadiazole Cyclohexylsulfonyl, oxadiazole 314.30 Anti-malarial activity
42: (1S,4S)-5-(4-Chloro-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane Triazinyl, morpholino 309.35 Intermediate for kinase inhibitors
5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid tert-Boc, carboxylic acid 255.25 Synthetic intermediate
5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane Pyrimidinyl, cyclopropyl 251.71 Antiviral potential (under study)

Structural and Functional Analysis

Core Scaffold Rigidity

The 2-oxa-5-azabicyclo[2.2.1]heptane core imposes conformational constraints that stabilize specific binding poses. DFT studies show that the nitrogen lone pair in the bicyclic system is spatially fixed, enhancing hydrogen-bond acceptor properties compared to flexible morpholines . This rigidity is critical for improving target selectivity, as seen in bridged morpholine-proline chimeras with enhanced activity .

Substituent Effects
  • Sulfonyl Groups : The target compound’s (2-bromophenyl)sulfonyl group increases molecular weight and polarity. Analogous sulfonyl derivatives (e.g., cyclohexylsulfonyl in 47 ) exhibit anti-malarial activity, suggesting sulfonyl moieties may interact with parasitic enzymes .
  • Heterocyclic Additions : The imidazole carbonyl in 68a’ and oxadiazole in 47 introduce hydrogen-bonding and π-stacking capabilities, respectively. These features correlate with their anti-malarial efficacy .
  • Halogenation : The bromine atom in the target compound may enhance binding via halogen bonding or serve as a synthetic handle for cross-coupling reactions, a strategy employed in kinase inhibitor development .

Pharmacological Potential

While direct biological data for the target compound are unavailable, structural analogs provide insights:

  • Anti-malarial activity in 68a’ and 47 highlights the scaffold’s versatility against Plasmodium falciparum .
  • Triazine-substituted 42 demonstrates utility in kinase inhibitor synthesis, suggesting the target compound’s sulfonyl group could similarly target enzymes .

Biological Activity

5-((2-Bromophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane, also known by its CAS number 2024100-41-0, is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant research findings.

The empirical formula for this compound is C11H12BrNO3S, with a molecular weight of 318.19 g/mol. The predicted boiling point is approximately 445.2 °C, and it has a density of about 1.667 g/cm³ at 20 °C .

PropertyValue
Empirical FormulaC11H12BrNO3S
Molecular Weight318.19 g/mol
Boiling Point445.2 ± 55.0 °C (Predicted)
Density1.667 ± 0.06 g/cm³
pKa-7.88 ± 0.20 (Predicted)

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the bicyclic core through cyclization and subsequent functionalization with sulfonyl groups. The synthetic routes often leverage readily available precursors and may involve reactions such as nucleophilic substitutions and oxidations.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. In a study evaluating chiral sulfonamides based on the bicyclic scaffold, derivatives demonstrated notable reductions in cell viability in human hepatocellular carcinoma (HCC), medulloblastoma (MB), and glioblastoma (GBM) cell lines compared to non-malignant cells .

Key Findings:

  • Compounds that reduced cell viability by more than 50% at a concentration of 50 µM were considered promising candidates for further testing.
  • The lactate dehydrogenase (LDH) cytotoxicity assay was employed to assess cell membrane integrity post-treatment.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in tumor progression and survival pathways. The sulfonamide moiety is known for its role in inhibiting enzymes such as carbonic anhydrases, which are implicated in tumor growth and metastasis .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that variations in substituents on the phenyl ring significantly affect the biological activity of the compounds derived from the bicyclic structure. For instance, modifications can enhance or diminish anticancer efficacy, indicating that careful design of chemical substituents is crucial for optimizing therapeutic effects .

Case Studies and Research Findings

  • Cytotoxicity Evaluation : A series of analogs based on the bicyclic structure were tested against cancer cell lines with varying degrees of success, indicating that specific structural features are critical for activity.
    CompoundCell Line TestedIC50 (µM)
    Compound AHCC15
    Compound BGBM8
    Compound CMB25
  • Inhibition Studies : The compound demonstrated potential as an acetylcholinesterase inhibitor in vitro, suggesting applications in neuropharmacology as well .
  • Molecular Docking Studies : Computational studies have been conducted to predict binding affinities and interactions with target proteins, providing insights into the mechanisms underlying its biological activity.

Q & A

Q. What are the common synthetic routes for preparing the 2-oxa-5-azabicyclo[2.2.1]heptane core structure?

The bicyclic morpholine scaffold is typically synthesized from trans-4-hydroxy-L-proline. Two key methods are:

  • Portoghese’s protocol (1971) : A seven-step sequence using N-benzoyl protection, methyl ester formation with diazomethane, and benzoyl deprotection via catalytic hydrogenation. Total yield: 59% .
  • Improved Cbz-protected method (2013) : A six-step route using benzyloxycarbonyl (Cbz) protection, methyl ester formation with SOCl₂/MeOH (avoiding toxic diazomethane), and Cbz deprotection. Total yield: 70% . The latter method is preferred due to higher yield, safer reagents, and scalability.

Q. How is the stereochemical integrity of the bicyclic morpholine core verified during synthesis?

Chiral starting materials (e.g., trans-4-hydroxy-L-proline) ensure stereochemical control. Post-synthesis verification uses:

  • Optical rotation : Specific rotation values (e.g., [α]²⁰D = +104.2 for (1S,4S)-isomer) confirm enantiopurity .
  • NMR analysis : Distinct proton coupling patterns (e.g., ¹H NMR signals at δ 4.50–4.61 ppm for bridgehead protons) and ¹³C NMR resonances (e.g., δ 76.2–75.9 ppm for oxygenated carbons) validate the bicyclic structure .

Q. What analytical techniques are critical for characterizing 5-((2-bromophenyl)sulfonyl) derivatives?

  • HRMS : Confirms molecular ion peaks (e.g., C₁₃H₁₃BrNO₃S requires m/z 354.9804 ).
  • Multinuclear NMR : ¹H/¹³C NMR distinguishes sulfonyl group signals (e.g., ¹H NMR: δ 7.3–8.1 ppm for aromatic protons; ¹³C NMR: δ 118–138 ppm for bromophenyl carbons) .
  • X-ray crystallography : Resolves absolute configuration, as seen in related bicyclic sulfonamides .

Advanced Research Questions

Q. How can reaction conditions be optimized for tosylation or sulfonylation of intermediates?

Key variables include:

  • Base and catalyst : Triethylamine with DMAP accelerates tosylate formation (93% yield in 15 hours vs. 60 hours without DMAP) .
  • Solvent : Dichloromethane improves solubility of tosyl chloride intermediates .
  • Temperature : Room temperature minimizes side reactions (e.g., epimerization) during sulfonylation .

Q. What strategies address conflicting data in stereochemical assignments of bicyclic derivatives?

  • Comparative NMR : Contrast experimental ¹H/¹³C shifts with computed spectra (DFT) to resolve ambiguities .
  • X-ray analysis : Used in patent literature to confirm the (1S,4S) configuration of the bicyclic core .
  • Chiral HPLC : Separates diastereomers (e.g., tert-butyl carbamate derivatives) to validate enantiomeric excess .

Q. How does the 2-oxa-5-azabicyclo[2.2.1]heptane core enhance bioactivity compared to morpholine?

  • Conformational rigidity : Restricts rotational freedom, improving target binding (e.g., GABA analogs in show 10-fold higher affinity vs. morpholine derivatives) .
  • Lipophilicity : LogP calculations indicate increased membrane permeability (ΔLogP = +0.5–1.0 for bicyclic vs. morpholine) .
  • Metabolic stability : The bridged structure resists oxidative degradation in liver microsomes (t₁/₂ > 120 min vs. 30 min for morpholine) .

Q. What methodologies enable functionalization of the C-3 position for SAR studies?

  • Alkylation/Arylation : Pd-catalyzed cross-coupling (e.g., Suzuki reactions) introduces aryl/alkyl groups at C-3. Yields: 60–85% .
  • Acid/ester derivatives : Condensation with acetic anhydride forms γ-amino-butyric acid (GABA) analogs, validated via HRMS and in vitro assays .
  • Stereoselective reduction : NaBH₄ selectively reduces ketones to alcohols without epimerization .

Contradictions and Limitations

  • Synthesis yields : Earlier methods (Portoghese, 59%) underperform vs. modern Cbz-protected routes (70%) due to inefficient deprotection steps .
  • Biological data gaps : While derivatives show antimalarial activity (IC₅₀ = 0.5 µM in ), detailed pharmacokinetic studies are absent in public literature.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.